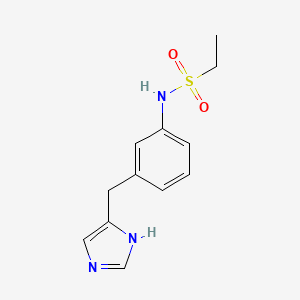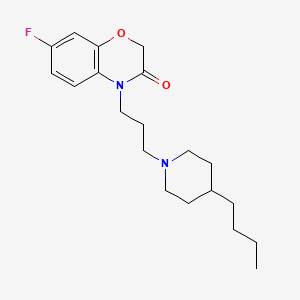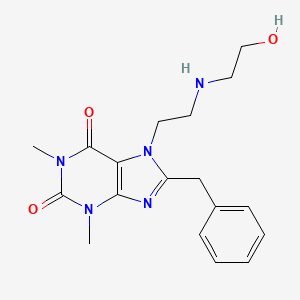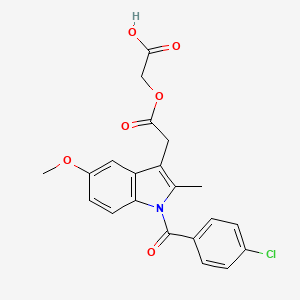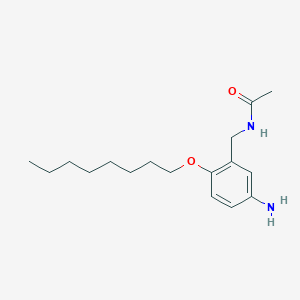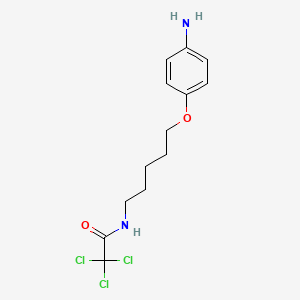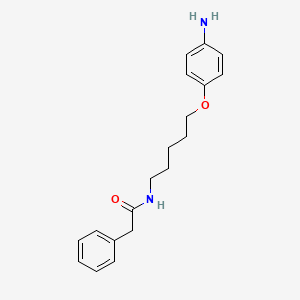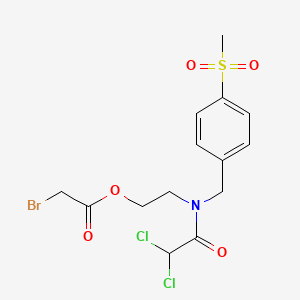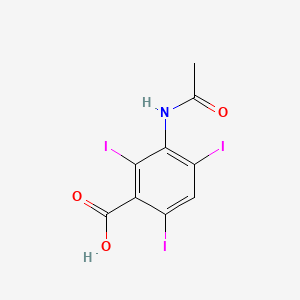
Aeroplysinin I
Vue d'ensemble
Description
Aeroplysinin I is a tertiary alcohol . It is a natural product found in Aplysina aerophoba, Aplysina cavernicola, and other organisms . It is a secondary metabolite isolated from marine sponges with a wide spectrum of bio-activities .
Synthesis Analysis
Aeroplysinin I is naturally found in marine sponges . Computational calculation and molecular docking were performed for aeroplysinin . The structure from geometry optimization of aeroplysinin-1 is not in one plane .Molecular Structure Analysis
The molecular formula of Aeroplysinin I is C9H9Br2NO3 . The IUPAC name is 2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile . The structure from geometry optimization of aeroplysinin-1 is not in one plane .Chemical Reactions Analysis
The interaction of aeroplysinin-1 with two different DNA gyrase from E. Coli and S. Aureus has been studied . In this research, aeroplysinin-1 can inhibit the protein with the free binding energy of about -5.7 kcal/mol and -6.35 kcal/mol, respectively, for E. Coli and S. Aureus .Physical And Chemical Properties Analysis
The molecular weight of Aeroplysinin I is 338.98 g/mol . The structure from geometry optimization of aeroplysinin-1 is not in one plane .Applications De Recherche Scientifique
Antiangiogenic and Anti-inflammatory Properties : Aeroplysinin I exhibits strong antiangiogenic effects, impacting human endothelial cells. It inhibits key pro-inflammatory molecules and has been shown to downregulate thrombospondin 1 (TSP-1) and monocyte chemoattractant protein-1 (MCP-1), among other cytokines (Martínez-Poveda et al., 2013). These properties make it a potential candidate for anti-inflammatory therapies.
Selective Induction of Apoptosis in Endothelial Cells : Research indicates that Aeroplysinin I can induce apoptosis selectively in endothelial cells. It activates various caspases and disrupts the mitochondrial pathway, which is crucial for apoptosis. This selective action is particularly significant in the context of cancer treatment (Martínez-Poveda et al., 2012).
Antitumor Effects : Aeroplysinin I shows potent antitumor effects, particularly against leukemia and prostate cancer cells. Its mechanism involves inducing mitochondria-dependent apoptosis through the generation of reactive oxygen species. It disrupts cellular oxidative balance, suggesting its utility as an anti-leukemia and prostate cancer drug lead (Shih et al., 2022).
Redox Balance Modulation : The compound can modulate the redox balance in endothelial cells, impacting both pro- and anti-oxidant enzyme activities. This suggests a broader spectrum of potential therapeutic applications, especially in diseases where redox imbalance is a key factor (García-Vilas et al., 2018).
Inhibition of the NF-κB Pathway : Aeroplysinin I has been shown to inhibit the NF-κB pathway, which plays a crucial role in the inflammatory response of endothelial cells. This action opens up possibilities for its use as an anti-inflammatory agent in diseases involving pathological endothelial responses (Vidal et al., 2022).
Antibacterial Activity : Aeroplysinin I also demonstrates antibacterial properties, with computational studies showing its potential as an inhibitor against E. coli and S. aureus. This expands its scope to include possible applications in treating bacterial infections (Maahury & Londong Allo, 2021).
Mécanisme D'action
Aeroplysinin 1, also known as (+)-Aeroplysinin-1 or Aeroplysinin I, is a brominated compound isolated from the marine sponge Aplysina aerophoba . This compound exhibits a wide spectrum of bioactivities, making it a subject of interest in various fields of research .
Target of Action
Aeroplysinin 1 has been found to target several key components in cells. It has shown potent antibiotic effects on Gram-positive bacteria . In cancer cells, it has demonstrated cytotoxic activities . Furthermore, it has been found to promote β-catenin degradation in colon cancer cells .
Mode of Action
The mode of action of Aeroplysinin 1 is multifaceted. It impairs cell growth in cancer cells , inhibits angiogenesis in vitro and in vivo , and modulates the redox status of different cell types . It also inhibits the NF-κB pathway, one of the main axes involved in endothelial response during inflammatory events .
Biochemical Pathways
Aeroplysinin 1 affects several biochemical pathways. It inhibits the NF-κB pathway, which is involved in the endothelial response during inflammatory events . It also prevents the phosphorylation of Akt induced by TNF-α in human umbilical vein endothelial cells (HUVECs), probably supporting the inhibitory effect of this compound in the NF-κB pathway .
Result of Action
The result of Aeroplysinin 1’s action is the inhibition of several cellular processes. It impairs cell growth in cancer cells , inhibits angiogenesis , and modulates the redox status of different cell types . It also inhibits the expression of pro-inflammatory genes in TNF-α- and LPS-stimulated HUVECs .
Orientations Futures
Aeroplysinin I exhibits pleiotropic bioactive effects, impairing cell growth in cancer cells, inhibiting angiogenesis in vitro and in vivo, and modulating the redox status of different cell types . Due to its versatility, Aeroplysinin I might have a pharmaceutical interest for the treatment of different pathologies .
Propriétés
IUPAC Name |
2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNLOSBKBOJJD-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951322 | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aeroplysinin I | |
CAS RN |
28656-91-9, 55057-73-3 | |
| Record name | Aeroplysinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | aeroplysinin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (.+-.)-Aeroplysinin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of (+)-aeroplysinin-1?
A1: While the exact mechanism of action is still under investigation, research suggests (+)-aeroplysinin-1 influences multiple cellular pathways. In endothelial cells, it inhibits the phosphorylation of both Akt and Erk, key proteins involved in cell survival, proliferation, and angiogenesis. [] Additionally, it interacts with the NF-κB pathway by inhibiting the IKK complex phosphorylation and preventing RelA/p65 nuclear import, thereby impacting the inflammatory response. []
Q2: How does (+)-aeroplysinin-1 induce apoptosis in endothelial cells?
A2: (+)-Aeroplysinin-1 selectively triggers apoptosis in endothelial cells, possibly by preventing Bad phosphorylation. [] This disruption leads to cytochrome c release from mitochondria and subsequent activation of caspases 2, 3, 8, and 9, ultimately resulting in programmed cell death. []
Q3: What is the role of (+)-aeroplysinin-1 in modulating the redox balance of endothelial cells?
A3: (+)-Aeroplysinin-1 demonstrates a multifaceted influence on redox regulation in endothelial cells. It impacts the expression of proteins involved in redox processes and modulates the activity of antioxidant and pro-oxidant enzymes. [] Additionally, it influences transcription factors crucial for maintaining redox homeostasis. []
Q4: What is the molecular formula and weight of (+)-aeroplysinin-1?
A4: (+)-Aeroplysinin-1 has the molecular formula C8H5Br2NO2 and a molecular weight of 294.94 g/mol. []
Q5: Are there any spectroscopic data available for (+)-aeroplysinin-1?
A5: Yes, researchers have extensively utilized spectroscopic techniques to characterize (+)-aeroplysinin-1. NMR (1H and 13C), MS, and IR analyses are commonly employed to elucidate its structure. [] Additionally, Raman optical activity (ROA) and vibrational circular dichroism (VCD) studies have provided valuable insights into its conformational properties in aqueous solutions. []
Q6: How do structural modifications of (+)-aeroplysinin-1 affect its biological activity?
A6: While specific SAR studies were not extensively detailed in the provided abstracts, research on nitrile hydratase enzymes suggests high substrate specificity towards (+)-aeroplysinin-1. Synthesized analogues with modifications to the core structure were not converted by the enzyme, indicating the importance of the naturally occurring structure for its biological activity. []
Q7: What in vitro models have been used to study the anti-cancer activity of (+)-aeroplysinin-1?
A7: (+)-Aeroplysinin-1's anti-cancer properties have been investigated in various in vitro models. Studies using human leukemia cell lines (Molt-4 and K562), prostate cancer cell lines (Du145 and PC-3), and colon carcinoma (HCT-116) and fibrosarcoma (HT-1080) cell lines have shown promising results. [, , ]
Q8: Has (+)-aeroplysinin-1 been tested in any in vivo models?
A8: While specific in vivo studies were not extensively detailed in the provided abstracts, one study mentioned the potent anti-angiogenic activity of (+)-aeroplysinin-1 both in vitro and in vivo. [] Further investigation into specific animal models and study designs is recommended for a comprehensive understanding of its in vivo efficacy.
Q9: What is the potential of (+)-aeroplysinin-1 for treating acne?
A9: (+)-Aeroplysinin-1 demonstrated potent antibacterial activity against clinical strains of Cutibacterium acnes and Staphylococcus aureus, key players in acne pathogenesis. [, ] Notably, these strains showed a low sensitivity to commonly used antibiotics for topical acne therapy, highlighting (+)-aeroplysinin-1 as a potential alternative. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




